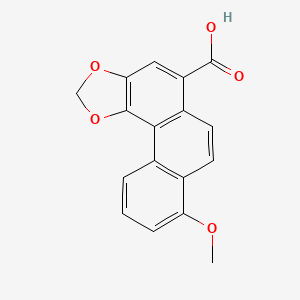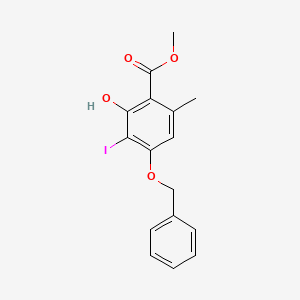
Beryllium fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium fluoride is an inorganic compound with the chemical formula BeF₂. This white solid is primarily used as a precursor for the production of beryllium metal. Its structure is similar to that of quartz, but it is highly soluble in water . This compound is known for its distinctive optical properties, including the lowest refractive index for a solid at room temperature and the lowest dispersive power .
作用机制
Target of Action
Beryllium fluoride (BeF2) is known to interact with G proteins in eukaryotic cells . It requires trace amounts of Al3+ or Be2+ ions for this activation . In biochemistry, particularly protein crystallography, BeF2 acts as a mimic of phosphate . Thus, ADP and BeF2 together tend to bind to ATP sites and inhibit protein action .
Mode of Action
The mode of action of BeF2 involves its interaction with its targets, leading to changes in their function. As a phosphate analog, BeF2 affects the activity of a variety of phosphoryl transfer enzymes . These enzymes are fundamentally important in cell signal transduction or energy metabolism . BeF2, in combination with ADP, binds to ATP sites, inhibiting protein action and making it possible to crystallize proteins in the bound state .
Biochemical Pathways
BeF2 affects the biochemical pathways involving G proteins and phosphoryl transfer enzymes. It activates G proteins, which play crucial roles in transmitting signals from various molecules outside the cell to the cell interior . As a phosphate analog, BeF2 also impacts the activity of phosphoryl transfer enzymes, which are involved in energy metabolism and signal transduction in cells .
Pharmacokinetics
It’s known that bef2 is highly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BeF2.
Result of Action
The result of BeF2’s action is the inhibition of protein action, which can be useful in certain biochemical applications. For instance, the binding of ADP and BeF2 to ATP sites inhibits protein action, allowing proteins to be crystallized in the bound state . This can be particularly useful in protein crystallography.
Action Environment
The action of BeF2 can be influenced by environmental factors. For example, the presence of Al3+ or Be2+ ions is required for BeF2 to activate G proteins . Furthermore, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF x . It’s also worth noting that BeF2 is non-biodegradable and can cause ecological destruction .
生化分析
Biochemical Properties
Beryllium fluoride plays a crucial role in biochemical reactions by mimicking the chemical structure of phosphate. This allows it to interact with a variety of phosphoryl transfer enzymes, including GTPases, ATPases, and phosphohydrolyases . These enzymes are fundamental to cell signal transduction and energy metabolism. This compound can activate G proteins in eukaryotic cells, which are involved in transmitting signals from outside the cell to the inside . Additionally, it forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins, affecting their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate G proteins, which play a critical role in transmitting signals within cells . This activation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound’s ability to mimic phosphate allows it to interfere with the activity of enzymes involved in phosphoryl transfer, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to biomolecules and inhibiting or activating enzymes. It forms stable complexes with enzymes involved in phosphoryl transfer, such as GTPases and ATPases . These complexes mimic the transition state of phosphate, thereby affecting the enzyme’s activity. This compound can also inhibit the GTPase activity of G proteins, leading to prolonged activation of these proteins and subsequent changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, including prolonged activation of G proteins and sustained changes in gene expression . These temporal effects highlight the importance of understanding the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can activate G proteins and affect cellular signaling pathways without causing significant toxicity . At high doses, this compound can have toxic effects, including disruption of cellular metabolism and damage to cellular structures . These dosage-dependent effects underscore the importance of carefully controlling the concentration of this compound in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to phosphoryl transfer. It interacts with enzymes such as GTPases and ATPases, which are crucial for energy metabolism and signal transduction . By mimicking phosphate, this compound can affect the activity of these enzymes and alter metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the role of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its effects on cellular processes and overall cellular health.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the enzyme’s activity and the overall impact of this compound on cellular processes. Understanding the subcellular localization of this compound is crucial for comprehending its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Beryllium fluoride can be synthesized through several methods. One common method involves the reaction of beryllium hydroxide with ammonium bifluoride to form ammonium tetrafluoroberyllate, which is then decomposed to produce this compound : [ \text{Be(OH)}_2 + 2(\text{NH}_4)\text{HF}_2 \rightarrow (\text{NH}_4)_2\text{BeF}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of beryllium oxide with hydrogen fluoride. Another method involves the thermal decomposition of ammonium fluoroberyllate : [ \text{BeF}_2 \cdot 2\text{NH}_4\text{F} \rightarrow \text{BeF}_2 + 2\text{NH}_3 + 2\text{HF} ]
化学反应分析
Types of Reactions: Beryllium fluoride undergoes various chemical reactions, including reduction and complex formation. One notable reaction is the magnesiothermic reduction, where this compound is reduced by magnesium to produce beryllium metal and magnesium fluoride : [ \text{BeF}_2 + \text{Mg} \rightarrow \text{Be} + \text{MgF}_2 ]
Common Reagents and Conditions:
Complex Formation: this compound can form complexes with various ligands, such as ammonium ions.
Major Products:
Reduction: Beryllium metal and magnesium fluoride.
Complex Formation: Ammonium tetrafluoroberyllate.
科学研究应用
Beryllium fluoride has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment.
相似化合物的比较
- Beryllium chloride (BeCl₂)
- Beryllium bromide (BeBr₂)
- Beryllium iodide (BeI₂)
Comparison: Beryllium fluoride is unique among beryllium halides due to its high solubility in water and distinctive optical properties. Unlike beryllium chloride, bromide, and iodide, this compound forms a glassy solid with a low refractive index and dispersive power . Additionally, its use in molten-salt reactors as a coolant and solvent for uranium, plutonium, and thorium salts sets it apart from other beryllium compounds .
属性
CAS 编号 |
7787-49-7 |
|---|---|
分子式 |
BeF2 |
分子量 |
47.008989 g/mol |
IUPAC 名称 |
beryllium;difluoride |
InChI |
InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |
InChI 键 |
JZKFIPKXQBZXMW-UHFFFAOYSA-L |
杂质 |
Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |
SMILES |
[Be+2].[F-].[F-] |
规范 SMILES |
[Be+2].[F-].[F-] |
沸点 |
1283 °C 1175 °C |
颜色/形态 |
Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |
密度 |
1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |
熔点 |
True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |
Key on ui other cas no. |
7787-49-7 |
物理描述 |
Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |
Pictograms |
Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
溶解度 |
Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |
同义词 |
eryllium fluoride beryllofluoride fluoroberyllate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)





